molecular formula C17H18N2O3 B2888949 5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one CAS No. 690225-56-0

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

Cat. No. B2888949
CAS RN: 690225-56-0
M. Wt: 298.342
InChI Key: DAFKLXCBBKSXBF-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenyl isocyanate is an aryl isocyanate, also known as 4-isocyanato-1,2-dimethoxybenzene . It’s closely related to 3,4-Dimethoxyphenethylamine, a chemical compound of the phenethylamine class .


Synthesis Analysis

A method for synthesizing 3,4-dimethoxy benzyl cyanide involves three steps: decarboxylation reaction, aldoxime reaction, and dehydration reaction .


Molecular Structure Analysis

The molecular crystal and optimized structure of a similar compound are shown in a study .


Chemical Reactions Analysis

Protodeboronation of 1°, 2°, and 3° alkyl boronic esters is a radical approach . Another reaction mechanism involves the formation of 3,4-Dimethoxybenzaldehyde from 1-(3′,4′-Dimethoxyphenyl)Propene .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like (3,4-Dimethoxyphenyl)acetic acid include a refractive index of n20/D 1.558 (lit.), boiling point of 261 °C (lit.), and density of 1.204 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antimicrobial Activity

The compound has been studied for its potential in combating various pathogenic bacteria and fungi. It has shown inhibitory activity against Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. This suggests its potential use in developing new antimicrobial agents .

Anti-Proliferative Activity

This compound has also been evaluated for its anti-proliferative effects against several cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cell lines. It has demonstrated promising results, indicating its potential application in cancer therapy .

Cancer Stem Cell Targeting

Derivatives of this compound have been designed and synthesized to target cancer stem cells (CSCs). These CSCs are crucial because they have the capability to regrow and maintain tumors. The derivatives have shown activity against colon cancer stem cells, suggesting a new avenue for cancer treatment strategies .

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds have diverse pharmacological properties and are essential building units in several drugs, including antibacterial, antiretroviral, anticancer, anti-obesity/antidiabetic, and antihypertensive drugs .

Chemical Synthesis

The compound has been used in chemical synthesis processes, such as the cyclization reaction to produce high-purity heterocyclic compounds. This is important for creating compounds with specific desired properties for various applications .

Safety and Hazards

For similar compounds like (3,4-Dimethoxyphenyl)acetic acid, safety measures include avoiding contact with skin and eyes, not breathing dust, and not ingesting .

Future Directions

The diarylquinoline molecule obtained is an interesting model with increased lipophilicity and thus permeability, an important descriptor for quinoline-based drug design .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-1-phenylpyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-21-15-9-8-12(10-16(15)22-2)14-11-17(20)18-19(14)13-6-4-3-5-7-13/h3-10,14H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFKLXCBBKSXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NN2C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-1-phenylpyrazolidin-3-one

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